
3'-Phosphoadenosine 5'-phosphate
概要
説明
3’-Phosphoadenosine 5’-phosphate (PAPS) is a 3’-phosphorylated nucleotide found in almost all organisms. It is obtained as a by-product of sulfur and lipid metabolism . PAPS is a derivative of adenosine monophosphate (AMP) that is phosphorylated at the 3’ position and has a sulfate group attached to the 5’ phosphate .
Synthesis Analysis
PAPS is synthesized through a chemoenzymatic process. In this process, ATP is used as the substrate. An ATP regeneration system is developed to increase the conversion ratio of ATP to PAPS. The ATP regeneration system uses the chemical compound, monopotassium phosphoenolpyruvate (PEP − K +), as the phospho-donor .Molecular Structure Analysis
PAPS is a derivative of adenosine monophosphate (AMP) that is phosphorylated at the 3’ position and has a sulfate group attached to the 5’ phosphate .Chemical Reactions Analysis
PAPS is the obligate cosubstrate and source of the sulfonate group in the chemoenzymatic synthesis of heparin, a commonly used anticoagulant drug . It is also part of sulfation pathways .Physical And Chemical Properties Analysis
PAPS is more unstable in its powdery form than in its sodium salt form in an aqueous solution at ambient temperature . Its chemical formula is C10H15N5O13P2S .科学的研究の応用
Regulation of Circadian Rhythms
PAP plays a crucial role in the regulation of circadian rhythms in plants. The accumulation of PAP in response to redox stress inhibits the activity of exoribonucleases (XRNs) in the nucleus and cytosol. This process delays the circadian system, helping plants adapt to environmental stress. The SAL1-PAP-XRN signaling pathway is believed to regulate circadian rhythms in response to redox stress .
Response to Osmotic Stress
Osmotic stress induces a lengthening of the circadian period in plants. This effect can be mimicked by genetically inducing the SAL1-PAP-XRN pathway in plants lacking either SAL1 or XRNs. Exogenous application of PAP can also extend the circadian period .
Sulfation of Glycans
PAP is used as a sulfate donor in the sulfation of glycans. The synthesis and regeneration of PAP are critical for the action of sulfotransferases and their use in biosynthesis .
Inhibition of Exoribonucleases
PAP is capable of blocking the activity of exoribonucleases (XRNs) in the nucleus and cytosol. This inhibition plays a key role in various biological processes, including the regulation of circadian rhythms .
Stimulation of Stomatal Closure
PAP stimulates stomatal closure in plants. This process is essential for plants to conserve water during periods of drought .
Secondary Messenger in Abscisic Acid Signaling
PAP can serve as a secondary messenger during abscisic acid (ABA) signaling. ABA is a plant hormone that plays a key role in stress responses, including drought tolerance .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHHAKIJTDLQLS-IDIVVRGQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5Na2O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Phosphoadenosine 5'-phosphate | |
CAS RN |
75431-54-8 | |
| Record name | Adenosine 3',5'-diphosphate sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



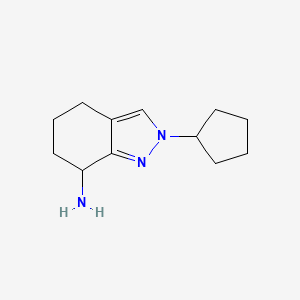
![2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1458309.png)
![N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide](/img/structure/B1458310.png)
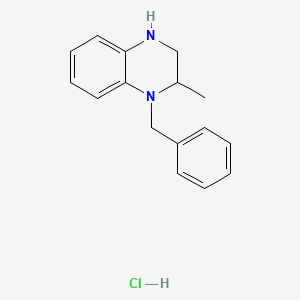
![1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride](/img/structure/B1458313.png)
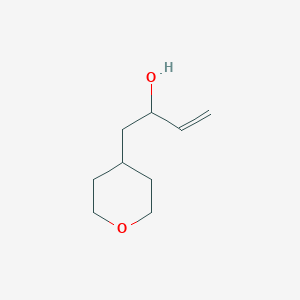
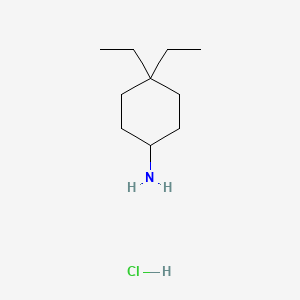
![(7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B1458318.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B1458320.png)
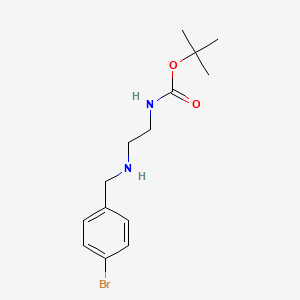
![Sodium 2-[2-(hydroxymethyl)phenyl]acetate](/img/structure/B1458325.png)
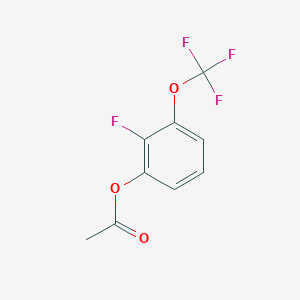
![{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1458329.png)
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B1458331.png)